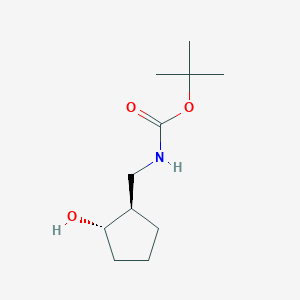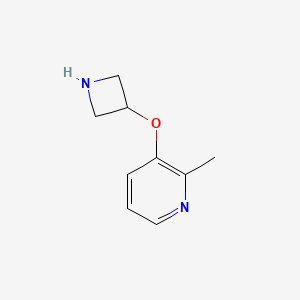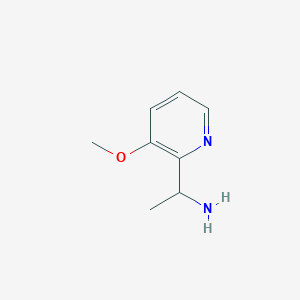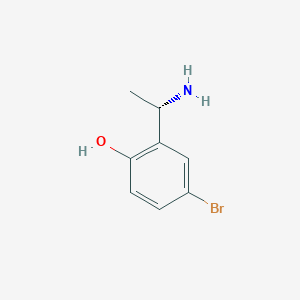![molecular formula C9H10N4O4 B13588262 2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid](/img/structure/B13588262.png)
2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid is a complex organic compound with a molecular weight of 238.2 g/mol . It is characterized by its unique imidazo[1,5-a]pyrimidine core, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazo[1,5-a]pyrimidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl and acetic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of oxidative enzymes and modulation of signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar chemical properties.
Pyrimidine derivatives: Compounds with a pyrimidine core also show comparable reactivity and biological activity.
Carbamoyl derivatives: These compounds contain the carbamoyl functional group and are used in similar applications.
Uniqueness
2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid is unique due to its fused heterocyclic structure, which combines the properties of imidazole and pyrimidine rings. This unique structure contributes to its distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C9H10N4O4 |
|---|---|
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
2-(8-carbamoyl-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C9H10N4O4/c10-7(16)6-8-12-9(17)4(1-5(14)15)2-13(8)3-11-6/h3-4H,1-2H2,(H2,10,16)(H,12,17)(H,14,15) |
Clé InChI |
ZGLJOKQDPBORNH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC2=C(N=CN21)C(=O)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,8-Diazaspiro[4.5]decan-4-oldihydrochloride](/img/structure/B13588219.png)






![2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13588264.png)
